![molecular formula C12H17N3O3S B12905292 6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid CAS No. 922182-31-8](/img/no-structure.png)
6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid is a chemical compound that features a pyrimidine ring substituted with a sulfanyl group at the 2-position, linked to an acetamido group, which is further connected to a hexanoic acid chain.
Vorbereitungsmethoden
The synthesis of 6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid typically involves several steps, starting with the preparation of the pyrimidine ring. One common method involves the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes . . The acetamido group is then introduced via acylation reactions, and finally, the hexanoic acid chain is attached through standard amidation reactions.
Analyse Chemischer Reaktionen
6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamido group to an amine.
Wissenschaftliche Forschungsanwendungen
6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can influence oxidative processes, while the pyrimidine ring can interact with nucleic acids and proteins, modulating their function. The acetamido and hexanoic acid moieties contribute to the compound’s overall bioactivity by enhancing its binding affinity and stability .
Vergleich Mit ähnlichen Verbindungen
6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid can be compared with other similar compounds, such as:
2-(Pyrimidin-2-ylsulfanyl)propanoic acid: This compound has a similar sulfanyl-pyrimidine structure but differs in the acetamido and hexanoic acid moieties.
2-(Pyridin-2-ylsulfanyl)propanoic acid: This compound features a pyridine ring instead of a pyrimidine ring, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
922182-31-8 | |
Molekularformel |
C12H17N3O3S |
Molekulargewicht |
283.35 g/mol |
IUPAC-Name |
6-[(2-pyrimidin-2-ylsulfanylacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C12H17N3O3S/c16-10(9-19-12-14-7-4-8-15-12)13-6-3-1-2-5-11(17)18/h4,7-8H,1-3,5-6,9H2,(H,13,16)(H,17,18) |
InChI-Schlüssel |
SEAITKLGESUWMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)SCC(=O)NCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.